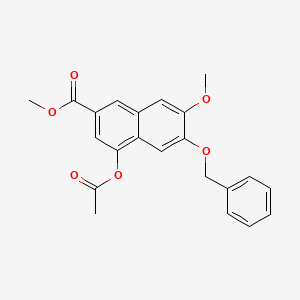![molecular formula C18H20N4 B13933499 N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine with appropriate ketones or aldehydes. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under oxidative conditions . Another method includes the use of bromoketones and 2-aminopyridine under metal-free conditions, where the reaction is promoted by I2 and TBHP in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of metal-free conditions and mild reaction environments makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP (tert-Butyl hydroperoxide) in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a pharmacophore in the development of new drugs with potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for drug development, offering different binding affinities and selectivities compared to other similar compounds.
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-13-9-11-22-16(12-13)21-17(15-8-4-5-10-19-15)18(22)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3 |
InChI Key |
OKWATJBOXAIVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3CCCC3)C4=CC=CC=N4 |
solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



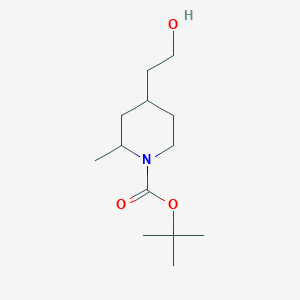
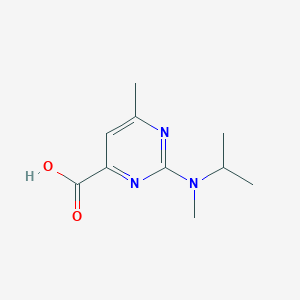
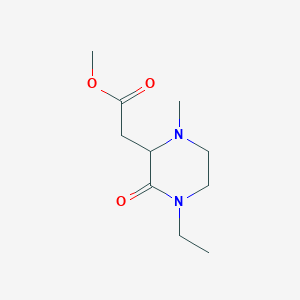
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
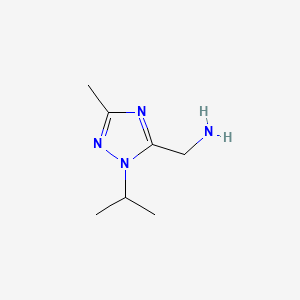

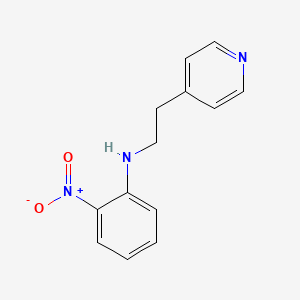

![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
